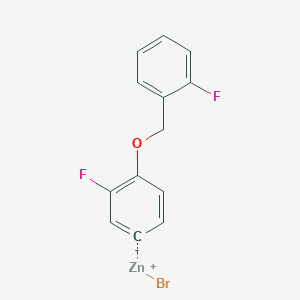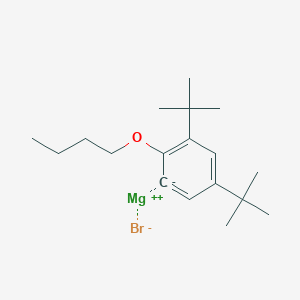
(2-n-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups, which can influence its reactivity and selectivity in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 2-n-butyloxy-3,5-di-tert-butylbromobenzene with magnesium turnings in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent. The reaction mixture is stirred and heated to facilitate the formation of the organomagnesium compound .
Industrial Production Methods
Industrial production of Grignard reagents, including (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, often involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of automated systems ensures consistent quality and yield. The product is typically stored and transported in sealed containers to prevent degradation by moisture or air .
Análisis De Reacciones Químicas
Types of Reactions
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this Grignard reagent include aldehydes, ketones, esters, and halides. The reactions are typically carried out in dry THF under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Major Products
The major products formed from reactions with (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide include secondary and tertiary alcohols, depending on the carbonyl compound used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is used for synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bulky tert-butyl groups can provide steric hindrance, leading to selective reactions .
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action for (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers, such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic addition of the carbon atom to the electrophilic carbon. This results in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without bulky substituents.
tert-Butylmagnesium chloride: Contains tert-butyl groups but lacks the butyloxy substituent.
(2-methoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar structure but with a methoxy group instead of a butyloxy group.
Uniqueness
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both butyloxy and tert-butyl groups. These bulky groups can influence the reactivity and selectivity of the compound, making it useful for specific synthetic applications where steric hindrance is beneficial .
Propiedades
Fórmula molecular |
C18H29BrMgO |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
magnesium;1-butoxy-2,4-ditert-butylbenzene-6-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-8-9-12-19-16-11-10-14(17(2,3)4)13-15(16)18(5,6)7;;/h10,13H,8-9,12H2,1-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PBSKTQHCJBPSMQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


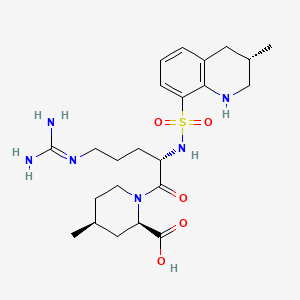
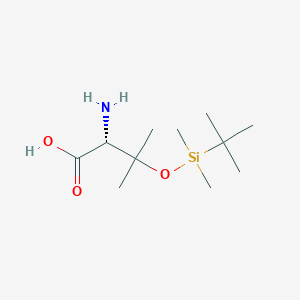

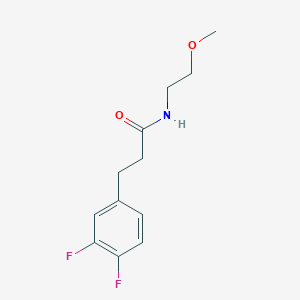


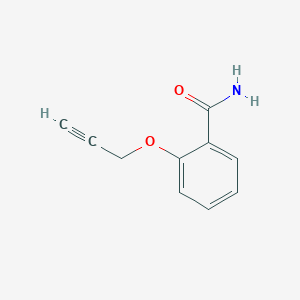
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

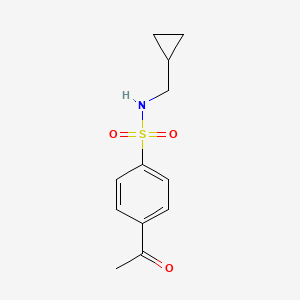
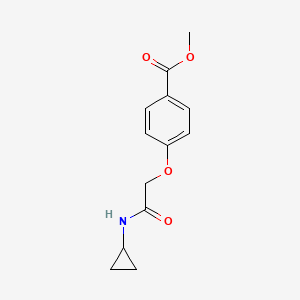
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
